molecular formula C19H17ClN4O B2918247 1-(2-Chlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea CAS No. 2034344-11-9

1-(2-Chlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea

Cat. No.: B2918247
CAS No.: 2034344-11-9
M. Wt: 352.82
InChI Key: GZVDIGLVEAKLSL-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. This synthetically designed small molecule features a urea pharmacophore core, a structure recognized for its versatility in forming key hydrogen bonds with biological targets, thereby enhancing binding affinity and selectivity . The integration of pyrimidine and phenyl rings creates a complex heterocyclic system. Pyrimidine is a privileged scaffold in drug design, well-known for its role in a wide range of therapeutic agents and its potential for diverse pharmacological activities . The specific molecular architecture of this compound suggests its primary utility lies in the investigation of new targeted therapies. Urea-containing compounds are frequently explored in oncology research for their ability to inhibit key enzymes and receptors . For instance, structurally related urea-triazole hybrids have demonstrated potent and selective anti-proliferative effects against human cancer cell lines, such as hepatocellular carcinoma, by inducing apoptosis, autophagy, and DNA damage . Similarly, other phenyl-urea-based molecular hybrids have been developed as antiproliferative agents that target the colchicine-binding site on β-tubulin, disrupting the cytoskeleton and leading to cell death . This makes compounds of this class valuable tools for probing cancer biology and resistance mechanisms. This product is provided exclusively For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, nor for human use. Researchers are responsible for conducting all necessary experiments and analyses to determine the compound's specific activity, potency, and profile for their unique applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(2-phenylpyrimidin-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O/c20-16-8-4-5-9-17(16)24-19(25)21-11-10-14-12-22-18(23-13-14)15-6-2-1-3-7-15/h1-9,12-13H,10-11H2,(H2,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVDIGLVEAKLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of 2-(2-phenylpyrimidin-5-yl)ethylamine: This intermediate can be synthesized through the reaction of 2-phenylpyrimidine with ethylamine under controlled conditions.

    Coupling with 2-Chlorophenyl Isocyanate: The intermediate 2-(2-phenylpyrimidin-5-yl)ethylamine is then reacted with 2-chlorophenyl isocyanate to form the final product, this compound. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Urea Derivatives

Compound A : 1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (CAS 1396807-75-2)
  • Structure : Differs by replacing the phenyl group on the pyrimidine ring with a pyrrolidin-1-yl group.
  • Molecular Weight : 317.77 g/mol (vs. ~353.8 g/mol for the target compound, estimated from its formula).
  • Bioactivity: Pyrrolidine substitution may enhance solubility but reduce aromatic stacking interactions compared to the phenyl group in the target compound. No direct bioactivity data are available .
Compound B : Prothioconazole Desthio Metabolite
  • Structure : 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-propan-2-ol.
  • Key Differences : Replaces the urea bridge with a triazole ring and introduces a chlorocyclopropyl group.
  • Application : Used as a fungicide metabolite. The triazole moiety enhances antifungal activity by inhibiting sterol biosynthesis, a mechanism distinct from urea-based compounds .

Chlorophenyl-Containing Heterocycles

Compound C : CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole)
  • Structure : Shares the 2-chlorophenyl group but incorporates an indole and piperidine system.
  • Bioactivity : Acts as a synergist with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA). The indole and piperidine groups likely enhance membrane penetration compared to pyrimidine-based ureas .
Compound D : Epoxiconazole (BAS 480 F)
  • Structure : 1-[3-(2-Chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole.
  • Key Feature : Combines chlorophenyl and fluorophenyl groups with an epoxide-triazole system.
  • Application: Broad-spectrum fungicide. The fluorine atom increases metabolic stability compared to non-halogenated analogs .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Primary Application
Target Urea Derivative C₁₉H₁₅ClN₄O (estimated) Urea, 2-chlorophenyl, pyrimidine ~353.8 Not explicitly reported
Compound A C₁₅H₁₆ClN₅O Urea, pyrrolidinyl-pyrimidine 317.77 Research chemical
Prothioconazole Desthio C₁₄H₁₅Cl₂N₃O Triazole, chlorocyclopropyl 318.20 Fungicide metabolite
CDFII C₂₄H₂₁ClFN₃ Indole, piperidine, 2-chlorophenyl 405.90 MRSA synergist
Epoxiconazole C₁₇H₁₃ClFN₃O Triazole, epoxide, chlorophenyl 329.75 Agricultural fungicide

Research Findings and Mechanistic Insights

  • Urea vs. Triazole Bioactivity : Urea derivatives (e.g., the target compound) often exhibit hydrogen-bonding interactions with biological targets, while triazoles (e.g., epoxiconazole) rely on metal coordination (e.g., cytochrome P450 inhibition) .
  • Chlorophenyl Role : The 2-chlorophenyl group enhances lipophilicity and target binding in both antimicrobial and pesticidal contexts. For example, in CDFII, this group contributes to MRSA synergy by modulating bacterial membrane dynamics .
  • Pyrimidine vs. Indole Systems : Pyrimidine-based compounds (target, Compound A) may favor nucleic acid or kinase interactions, whereas indole systems (CDFII) are more common in serotonin receptor modulators or protease inhibitors .

Biological Activity

1-(2-Chlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its chemical formula is C20H18ClN3OC_{20}H_{18}ClN_3O, and it features a chlorophenyl group and a phenylpyrimidine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H18ClN3O
Molecular Weight363.83 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact mechanism requires further elucidation through detailed biochemical studies.

Biological Activity

This compound has shown promising results in several areas:

1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrimidine derivatives have been documented to inhibit tumor growth in various cancer cell lines, including breast and colorectal cancers. The compound's ability to induce apoptosis and inhibit cell cycle progression has been highlighted in studies.

2. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The presence of the chlorophenyl group could enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

3. Anti-inflammatory Effects
The anti-inflammatory potential of similar urea derivatives has been explored, indicating that this compound may also reduce inflammatory markers in vitro and in vivo, providing a basis for its use in treating inflammatory diseases.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of pyrimidine derivatives on MCF-7 (breast cancer) cells. The results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced efficacy .
  • Antimicrobial Testing : A comparative analysis was conducted on various phenylpyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

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